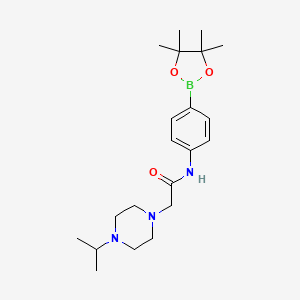![molecular formula C16H25BFNO4S B13724316 N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)
N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a sulfonamide group, and a boronic ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, 3-fluoro-4-bromobenzenesulfonamide, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
N,N-Diethylation: The intermediate is then subjected to N,N-diethylation using diethylamine and a suitable dehydrating agent like thionyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Sulfonic Acids: Formed from oxidation of the sulfonamide group.
Amines: Formed from reduction of the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H25BFNO4S |
|---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H25BFNO4S/c1-7-19(8-2)24(20,21)12-9-10-13(14(18)11-12)17-22-15(3,4)16(5,6)23-17/h9-11H,7-8H2,1-6H3 |
InChI-Schlüssel |
DWNIMGYXTLQZHV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)



![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)


![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)

![[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)
